molecular formula C32H37ClO12 B13440327 Empagliflozin Tetraacetoxy

Empagliflozin Tetraacetoxy

Cat. No.: B13440327
M. Wt: 649.1 g/mol
InChI Key: FOSXACRGMMUSHZ-SRTFTMACSA-N
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Description

Empagliflozin Tetraacetoxy is a derivative of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Empagliflozin helps manage blood glucose levels by promoting the excretion of glucose through urine. The tetraacetoxy derivative is a modified form that may have unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of empagliflozin involves several steps, including the condensation of (S)-4-chloro-1-chloromethyl-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene with a substituted glucose derivative. The reaction is typically promoted by a composite organic metal reagent, such as a Grignard reagent or a lithium reagent, under controlled temperature conditions ranging from -78°C to -10°C . The tetraacetoxy derivative is synthesized by acetylating the hydroxyl groups of empagliflozin using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of empagliflozin involves optimizing the reaction conditions to improve yield and reduce byproducts. The process includes the preparation of the composite organic metal reagent, the condensation reaction, and the removal of protective groups. The acetylation step to produce the tetraacetoxy derivative is scaled up using large reactors and continuous flow systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Empagliflozin Tetraacetoxy undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Methoxy derivatives.

Scientific Research Applications

Empagliflozin Tetraacetoxy has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.

    Dapagliflozin: Known for its cardiovascular benefits and use in heart failure treatment.

    Ertugliflozin: Primarily used for managing type 2 diabetes.

Uniqueness

Empagliflozin Tetraacetoxy stands out due to its unique acetylated structure, which may confer additional stability and distinct pharmacokinetic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other SGLT2 inhibitors .

Properties

Molecular Formula

C32H37ClO12

Molecular Weight

649.1 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C32H37ClO12/c1-18(34)40-17-28-29(41-19(2)35)30(42-20(3)36)31(43-21(4)37)32(38-5,45-28)24-8-11-27(33)23(15-24)14-22-6-9-25(10-7-22)44-26-12-13-39-16-26/h6-11,15,26,28-31H,12-14,16-17H2,1-5H3/t26-,28+,29+,30-,31+,32-/m0/s1

InChI Key

FOSXACRGMMUSHZ-SRTFTMACSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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